molecular formula C12H14O4S B1585001 Diethyl 2-thenylidenemalonate CAS No. 30313-06-5

Diethyl 2-thenylidenemalonate

Cat. No. B1585001
CAS RN: 30313-06-5
M. Wt: 254.3 g/mol
InChI Key: OUBXLQPLVCNKNN-UHFFFAOYSA-N
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Description

Diethyl 2-thenylidenemalonate, also known as diethyl 2-(2-thenylidene)malonate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a yellow liquid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

1. Chemical Synthesis and Molecular Structure

Diethyl 2-thenylidenemalonate and related compounds have been utilized in various chemical synthesis processes. For example, a study by Yang et al. (2009) demonstrated the use of diethyl benzylidenemalonates in cascade Michael-alkylation reactions to synthesize diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates. This process is facilitated using K2CO3 as a promoter and has applications in the facile synthesis of cyclopropane derivatives under mild conditions (Yang, Hua, & Shen, 2009).

2. Crystallography and Structural Analysis

The crystal structure and analysis of compounds related to diethyl 2-thenylidenemalonate have been studied to understand their molecular configurations and interactions. For instance, Coughlin et al. (2019) investigated the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, revealing insights into its molecular stacking and intermolecular interactions through Hirshfeld surface analysis (Coughlin, de Bruyn, Kilgour, & Benjamin, 2019).

3. Application in Fungitoxicity

Diethyl malonate derivatives, including those related to diethyl 2-thenylidenemalonate, have been evaluated for their potential as fungicides. Sidhu, Sharma, and Rai (2009) explored the synthesis of diethyl 2-benzylidenemalonate derivatives and their fungitoxic effects against various fungal species, highlighting the compound's utility in antifungal applications (Sidhu, Sharma, & Rai, 2009).

4. Pharmaceutical Intermediates

Compounds structurally related to diethyl 2-thenylidenemalonate are significant in pharmaceutical synthesis. Xiong et al. (2018) reported on the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid important as an intermediate in small molecule anticancer drugs. This study highlighted a method for synthesizing such intermediates efficiently (Xiong et al., 2018).

5. Corrosion Inhibition

Research has also explored the use of diethyl malonate derivatives in corrosion inhibition. Gupta et al. (2017) studied the synthesis and inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion. Their results highlighted the potential of these compounds in industrial applications, particularly in acidic environments (Gupta et al., 2017).

properties

IUPAC Name

diethyl 2-(thiophen-2-ylmethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBXLQPLVCNKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184407
Record name Malonic acid, (2-thenylidene)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-thenylidenemalonate

CAS RN

30313-06-5
Record name 1,3-Diethyl 2-(2-thienylmethylene)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30313-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonic acid, (2-thenylidene)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, (2-thenylidene)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Keenan, J Weinstock, JA Finkelstein… - Journal of medicinal …, 1993 - ACS Publications
The further evolution of the imidazole-5-acrylic acid series of nonpeptide angiotensin II receptor antagonists is detailed (for Part 1, see: J. Med. Chem. 1992, 35, 3858). Modifications of …
Number of citations: 95 pubs.acs.org

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